molecular formula C12H9FO4S B3087287 5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid CAS No. 1172368-15-8

5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid

Cat. No.: B3087287
CAS No.: 1172368-15-8
M. Wt: 268.26 g/mol
InChI Key: NJFIICUXNGPLRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid typically involves the reaction of 4-fluorobenzyl chloride with furan-2-carboxylic acid in the presence of a base, followed by oxidation of the resulting intermediate to introduce the sulfinyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 5-{[(4-Fluorophenyl)sulfonyl]methyl}-2-furoic acid.

    Reduction: 5-{[(4-Fluorophenyl)sulfanyl]methyl}-2-furoic acid.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(4-Chlorophenyl)sulfinyl]methyl}-2-furoic acid
  • 5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid
  • 5-{[(4-Methylphenyl)sulfinyl]methyl}-2-furoic acid

Uniqueness

5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable tool in various research applications.

Properties

IUPAC Name

5-[(4-fluorophenyl)sulfinylmethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO4S/c13-8-1-4-10(5-2-8)18(16)7-9-3-6-11(17-9)12(14)15/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFIICUXNGPLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)CC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid
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5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid
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5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid
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